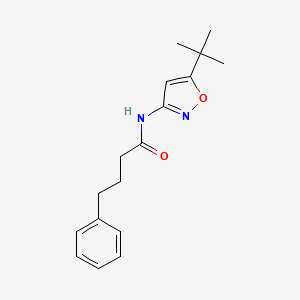![molecular formula C36H28N6O2 B11114865 4,4'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}bis[2-(5-methyl-1H-benzimidazol-2-yl)phenol]](/img/structure/B11114865.png)
4,4'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}bis[2-(5-methyl-1H-benzimidazol-2-yl)phenol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({(E)-1-[4-({[4-HYDROXY-3-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)-2-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PHENOL is a complex organic compound characterized by its multiple benzimidazole and phenol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-1-[4-({[4-HYDROXY-3-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)-2-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PHENOL typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole intermediates, followed by the formation of the imine linkage and subsequent coupling with phenol derivatives. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-({(E)-1-[4-({[4-HYDROXY-3-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)-2-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The imine linkage can be reduced to amines using reducing agents.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated products.
Applications De Recherche Scientifique
4-({(E)-1-[4-({[4-HYDROXY-3-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)-2-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PHENOL has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-({(E)-1-[4-({[4-HYDROXY-3-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)-2-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PHENOL involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-({(E)-1-[4-({[4-HYDROXY-3-(1H-BENZIMIDAZOL-2-YL)PHENYL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)-2-(1H-BENZIMIDAZOL-2-YL)PHENOL
- **4-({(E)-1-[4-({[4-HYDROXY-3-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)-2-(1H-BENZIMIDAZOL-2-YL)PHENOL
Uniqueness
4-({(E)-1-[4-({[4-HYDROXY-3-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)-2-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PHENOL is unique due to its dual benzimidazole and phenol groups, which confer distinct chemical reactivity and biological activity. This compound’s specific structure allows for targeted interactions with molecular targets, making it a valuable candidate for various applications.
Propriétés
Formule moléculaire |
C36H28N6O2 |
|---|---|
Poids moléculaire |
576.6 g/mol |
Nom IUPAC |
4-[[4-[[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]iminomethyl]phenyl]methylideneamino]-2-(5-methyl-1H-benzimidazol-2-yl)phenol |
InChI |
InChI=1S/C36H28N6O2/c1-21-3-11-29-31(15-21)41-35(39-29)27-17-25(9-13-33(27)43)37-19-23-5-7-24(8-6-23)20-38-26-10-14-34(44)28(18-26)36-40-30-12-4-22(2)16-32(30)42-36/h3-20,43-44H,1-2H3,(H,39,41)(H,40,42) |
Clé InChI |
VURIOPJSEUCODX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC(=N2)C3=C(C=CC(=C3)N=CC4=CC=C(C=C4)C=NC5=CC(=C(C=C5)O)C6=NC7=C(N6)C=CC(=C7)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dimethoxyphenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide](/img/structure/B11114784.png)
![4-[(4-Methoxyphenyl)(morpholino)methyl]morpholine](/img/structure/B11114785.png)

![N-[4-(hexadecylsulfanyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B11114793.png)
![2-(naphthalen-1-ylamino)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide (non-preferred name)](/img/structure/B11114805.png)
![N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11114806.png)

![4-hydroxy-3-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoic acid](/img/structure/B11114819.png)



![dibutyl[4-methyl-N'-(1,3-thiazol-2-yl-kappaN)benzenecarboximidamidato-kappaN]boron](/img/structure/B11114837.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11114843.png)

